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Compound of Interest

Compound Name: 2-Phenylpropanal

Cat. No.: B145474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Phenylpropanal (also known as hydratropaldehyde), a significant compound in flavor,

fragrance, and synthetic chemistry. The information presented herein is intended to support

identification, characterization, and quality control efforts in research and development. This

document details experimental methodologies and presents ¹H NMR, ¹³C NMR, Infrared (IR),

and Mass Spectrometry (MS) data in a structured format.

Data Presentation
The following tables summarize the quantitative spectroscopic data for 2-Phenylpropanal.

Table 1: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

~9.65 Doublet (d) ~1.5 1H Aldehyde (CHO)

~7.35 - 7.20 Multiplet (m) - 5H Aromatic (C₆H₅)

~3.65 Quartet (q) ~7.0 1H Methine (CH)

~1.45 Doublet (d) ~7.0 3H Methyl (CH₃)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Values may vary

slightly based on solvent and concentration.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~200.5 Carbonyl (C=O)

~139.0 Quaternary Aromatic (C)

~129.0 Aromatic (CH)

~128.0 Aromatic (CH)

~127.5 Aromatic (CH)

~51.5 Methine (CH)

~14.5 Methyl (CH₃)

Note: Spectra are typically proton-decoupled. Assignments are based on typical chemical shift

ranges and DEPT experiments.

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3085-3030 Medium Aromatic C-H Stretch

~2980-2880 Medium Aliphatic C-H Stretch

~2820 & ~2720 Medium, Distinct
Aldehyde C-H Stretch (Fermi

doublet)

~1723 Strong Carbonyl (C=O) Stretch

~1600, ~1495, ~1450 Medium to Weak Aromatic C=C Bending

~760, ~700 Strong
C-H Out-of-plane Bending

(Monosubstituted ring)

Table 4: Mass Spectrometry (MS) Data (Electron
Ionization)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

134 26.10 [M]⁺ (Molecular Ion)

105 99.99 [C₈H₉]⁺ (Loss of CHO)

79 29.60 [C₆H₇]⁺

77 31.30 [C₆H₅]⁺ (Phenyl Cation)

Data obtained from Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-
Phenylpropanal.
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Methodology:

Sample Preparation: Approximately 10-20 mg of 2-Phenylpropanal is dissolved in 0.6-0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube. A small

quantity of tetramethylsilane (TMS) is added to serve as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for

analysis.

Data Acquisition:

The NMR probe is tuned to the appropriate frequency for ¹H or ¹³C.

The spectrometer's field frequency is locked onto the deuterium signal of the solvent.

The magnetic field is optimized through shimming to achieve maximum homogeneity.

For ¹H NMR: A standard single-pulse experiment is executed. Typical parameters include

a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4

seconds. Generally, 8 to 16 scans are acquired.

For ¹³C NMR: A standard proton-decoupled pulse program is used. Due to the lower

natural abundance of ¹³C, a greater number of scans (e.g., 128 or more) and a longer

relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier

transform. The resulting spectrum is phase- and baseline-corrected. Chemical shifts are

referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Phenylpropanal.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: As 2-Phenylpropanal is a liquid, no specific preparation is required.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., with a diamond or zinc selenide crystal) is used.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

A small drop of 2-Phenylpropanal is placed directly onto the ATR crystal, ensuring

complete coverage.

The sample spectrum is acquired. Typical parameters include a spectral range of 4000-

400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to generate the final absorbance or transmittance spectrum. The crystal is cleaned

with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Phenylpropanal.

Methodology (Electron Ionization - EI):

Sample Introduction: A minute amount of the liquid sample is introduced into the mass

spectrometer's ion source, typically via direct injection or after separation using a Gas

Chromatograph (GC-MS).

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically

70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their

mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum that plots relative intensity versus m/z.
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Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

organic compound like 2-Phenylpropanal.

General Workflow for Spectroscopic Analysis of 2-Phenylpropanal
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Caption: Workflow for obtaining and analyzing spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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